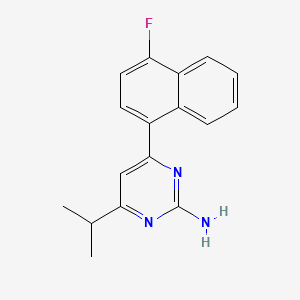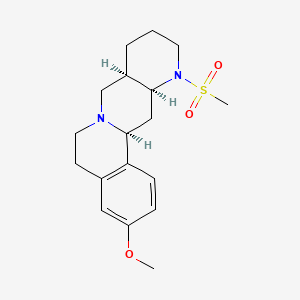
Z-Arg(Z)2-OH
Overview
Description
Z-Arg(Z)2-OH, also known as Nα,Nδ,Nω-tri-Z-L-arginine, is an arginine derivative . It has been used as an important reagent in a variety of biochemical, biological, and medicinal applications. It is recognized to be beneficial as ergogenic dietary substances .
Synthesis Analysis
This compound is synthesized by solid-phase synthesis . It is used as an alkylation agent in peptide synthesis . It is an important intermediate in the synthesis of peptide and peptidomimetic compounds, as well as in the synthesis of other compounds such as amines, amides, and alcohols.Molecular Structure Analysis
The linear formula of this compound is C6H5CH2OCONHC(=NH)N(COOCH2C6H5)CH2CH2CH2CH(NHCOOCH2C6H5)COOH . It has a molecular weight of 576.60 .Chemical Reactions Analysis
This compound prevents the formation of δ-lactam, the most severe side-reaction during the incorporation of Arg . It is also reported that the dispersion interaction plays a critical role in the stabilization of model dipeptide Z-Arg-OH, even greater than the conventional hydrogen bond .Physical And Chemical Properties Analysis
This compound has a CAS Number of 14611-34-8 and an EC Number of 238-647-8 . It is recommended to store it at a temperature below -20°C .Scientific Research Applications
Morphological and Compositional Studies
- Morphological Characterization : Research by Chaparro et al. (2000) on ZnSe thin films using microscopy techniques has implications for materials similar to Z-Arg(Z)2-OH in terms of morphological study.
Surface Studies
- Surface Magnetism : A study by Li et al. (2011) on the ferromagnetism of hydrogenated ZnO films provides insights into surface properties, which are relevant for materials like this compound.
Catalytic Applications
- Use as Catalysts : ZrO2 applications as catalysts reviewed by Yamaguchi (1994) can parallel studies on this compound's potential use in catalysis.
Peptide Synthesis and Protein Interaction
- Peptide Synthesis : The synthesis of tripeptides using a recombinant cysteine protease discussed by Ruth et al. (2006) can relate to this compound's role in peptide bonding and protein interaction.
Photocatalysis
- Photocatalytic Applications : The research on ZnO-based photocatalysis by Kumar & Rao (2015) may have parallels with this compound in environmental applications.
Photovoltaics
- Solar Cell Efficiency : Work by Eisele et al. (2003) on the structural and compositional properties of Zn(Se,OH)/Zn(OH)2 films in solar cells could inform similar applications for this compound.
Antibacterial Properties
- Antibacterial Activity : The study on antibacterial activity of ZnO by Prasanna & Vijayaraghavan (2015) might provide insights into similar applications for this compound.
Mechanism of Action
Target of Action
Tri-Cbz-L-arginine, also known as Z-Arg(Z)2-OH, is a derivative of the amino acid arginine . The primary targets of this compound are likely to be enzymes that interact with arginine, such as arginase and nitric oxide synthase (NOS) . These enzymes play crucial roles in various biological processes, including the urea cycle, immune response, and vasodilation .
Mode of Action
It is known that the compound acts as a protective agent for arginine in peptide synthesis . The carbobenzoxy (Cbz) groups in the compound protect the amino functions of arginine during synthesis, preventing unwanted reactions . This allows for the controlled synthesis of complex peptides.
Biochemical Pathways
Tri-Cbz-L-arginine is involved in the arginine metabolism pathway . It can participate in the L-arginine decarboxylase pathway, the L-arginine deiminase pathway, and the L-arginine oxidase/dehydrogenase pathway . These pathways are crucial for the synthesis of polyamines and the production of nitric oxide, a potent vasodilator .
Pharmacokinetics
It is known that the compound is used in peptide synthesis, suggesting that it may be metabolized and excreted following its incorporation into peptides . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on the specific conditions of the synthesis and the nature of the resulting peptides.
Result of Action
The primary result of Tri-Cbz-L-arginine’s action is the successful synthesis of peptides with arginine residues . By protecting the amino functions of arginine, the compound allows for the controlled addition of arginine to peptide chains. This can lead to the production of complex peptides with diverse biological activities.
Action Environment
The action of Tri-Cbz-L-arginine is highly dependent on the environment in which it is used. In the context of peptide synthesis, factors such as temperature, pH, and the presence of other reactants can influence the efficacy and stability of the compound . Therefore, careful control of these environmental factors is crucial for the successful use of Tri-Cbz-L-arginine in peptide synthesis.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Tri-Cbz-L-arginine plays a role in several biochemical reactions. It is involved in the synthesis of proteins and low-molecular-weight bioactive substances . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for nitric oxide synthase, an enzyme that produces nitric oxide, a molecule with significant physiological importance .
Cellular Effects
Tri-Cbz-L-arginine influences cell function in various ways. It has been reported to play a critical role in the stabilization of model dipeptides, even greater than the conventional hydrogen bond . This suggests that Tri-Cbz-L-arginine may influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tri-Cbz-L-arginine involves its interactions with biomolecules and its effects on gene expression. It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression . For instance, it is involved in the formation of carbamate groups, which can be removed under certain conditions, indicating its role in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of Tri-Cbz-L-arginine change over time in laboratory settings. It has been reported that the dispersion interaction of this compound plays a critical role in the stabilization of model dipeptides
Dosage Effects in Animal Models
The effects of Tri-Cbz-L-arginine vary with different dosages in animal models. While specific studies on Tri-Cbz-L-arginine are limited, research on L-arginine, from which Tri-Cbz-L-arginine is derived, suggests that animals can tolerate large amounts of supplemental L-arginine
Metabolic Pathways
Tri-Cbz-L-arginine is involved in several metabolic pathways. It is a substrate for the enzyme nitric oxide synthase, indicating its involvement in the nitric oxide synthesis pathway
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Z-Arg(Z)2-OH involves the protection of the amino and carboxyl groups, followed by coupling of two Z-Arginine molecules using a coupling reagent, and deprotection of the protecting groups.", "Starting Materials": [ "Z-Arginine", "Boc2O", "HCl", "DMF", "DCC", "N-methylmorpholine", "TFA" ], "Reaction": [ "Protect the amino group of Z-Arginine using Boc2O and HCl in DMF", "Protect the carboxyl group of Z-Arginine using Boc2O and HCl in DMF", "Couple two protected Z-Arginine molecules using DCC and N-methylmorpholine in DMF", "Deprotect the Boc groups using TFA in dichloromethane", "Deprotect the carboxyl group using HCl in water" ] } | |
CAS RN |
14611-34-8 |
Molecular Formula |
C30H32N4O8 |
Molecular Weight |
576.6 g/mol |
IUPAC Name |
2-(phenylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid |
InChI |
InChI=1S/C30H32N4O8/c31-27(33-29(38)41-20-23-13-6-2-7-14-23)34(30(39)42-21-24-15-8-3-9-16-24)18-10-17-25(26(35)36)32-28(37)40-19-22-11-4-1-5-12-22/h1-9,11-16,25H,10,17-21H2,(H,32,37)(H,35,36)(H2,31,33,38) |
InChI Key |
YSGAXJCIEJGVFV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCCN(C(=N)NC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN(C(=NC(=O)OCC2=CC=CC=C2)N)C(=O)OCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN(C(=N)NC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Appearance |
Solid powder |
Other CAS RN |
14611-34-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Tris(benzyloxycarbonyl)arginine; NSC 120011; NSC-120011; NSC120011; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



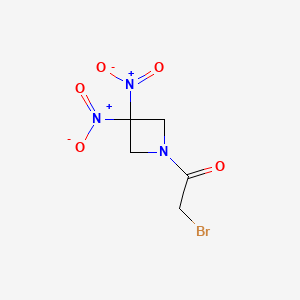

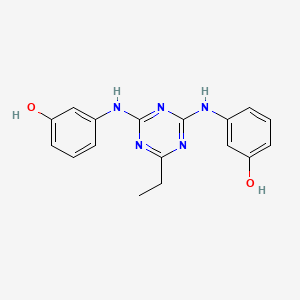
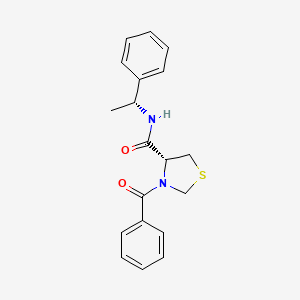
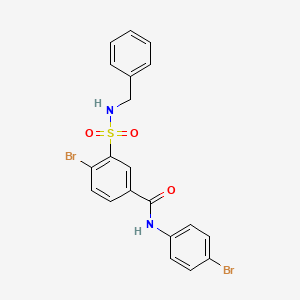
![1-(5-Amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-[1-[3-(3,4-dimethoxyphenyl)propyl]piperidin-4-yl]propan-1-one](/img/structure/B1680044.png)

![N-(5-(5-(2,4-Dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)pentanoyl)-2,4-dimethoxyphenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1680046.png)


![4-[6-[6-[6-(4,5-Dihydroxycyclohexen-1-yl)-1-azabicyclo[3.1.0]hexan-6-yl]hexyl]-1-azabicyclo[3.1.0]hexan-6-yl]benzene-1,2-diol](/img/structure/B1680049.png)
